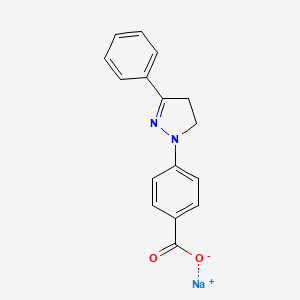![molecular formula C14H9N3 B14743890 4-[Diazo(phenyl)methyl]benzonitrile CAS No. 838-14-2](/img/structure/B14743890.png)
4-[Diazo(phenyl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Diazo(phenyl)methyl]benzonitrile is an organic compound that features both diazo and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Diazo(phenyl)methyl]benzonitrile typically involves the diazotization of an appropriate amine precursor. One common method involves the reaction of aniline derivatives with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid, to form the diazonium salt. This intermediate can then be reacted with benzonitrile under controlled conditions to yield the desired product .
Industrial Production Methods
Continuous flow methods offer enhanced safety and efficiency, particularly for handling reactive intermediates like diazo compounds .
Chemical Reactions Analysis
Types of Reactions
4-[Diazo(phenyl)methyl]benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by other nucleophiles through reactions such as the Sandmeyer reaction, where copper salts facilitate the substitution.
Coupling Reactions: The diazo group can participate in coupling reactions with aromatic compounds to form azo compounds.
Common Reagents and Conditions
Nitrous Acid: Used for the initial diazotization step.
Copper Salts: Employed in Sandmeyer reactions to facilitate substitution.
Aromatic Compounds: Used in coupling reactions to form azo compounds.
Major Products
Aryl Halides: Formed through Sandmeyer reactions.
Azo Compounds: Resulting from coupling reactions with aromatic compounds.
Scientific Research Applications
4-[Diazo(phenyl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 4-[Diazo(phenyl)methyl]benzonitrile involves the formation of reactive intermediates, such as diazonium ions, which can undergo various transformations. These intermediates can react with nucleophiles, leading to the formation of new bonds and the generation of diverse products .
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium Chloride: A common diazonium salt used in similar reactions.
4-Nitrophenyl Diazonium Salt: Used in biosensor applications.
Uniqueness
4-[Diazo(phenyl)methyl]benzonitrile is unique due to its combination of diazo and nitrile functional groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows for a broader range of chemical transformations compared to simpler diazonium salts .
Properties
CAS No. |
838-14-2 |
|---|---|
Molecular Formula |
C14H9N3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-[diazo(phenyl)methyl]benzonitrile |
InChI |
InChI=1S/C14H9N3/c15-10-11-6-8-13(9-7-11)14(17-16)12-4-2-1-3-5-12/h1-9H |
InChI Key |
UYEKYZFWJXFZDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14743831.png)






![2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine](/img/structure/B14743870.png)


![3-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B14743888.png)
